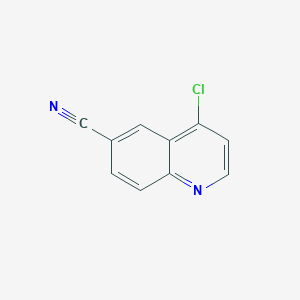

4-Chloroquinoline-6-carbonitrile

Description

Chemical Name: 4-Chloroquinoline-6-carbonitrile Molecular Formula: C₉H₄ClN₃ Molecular Weight: 189.60 g/mol CAS Number: 219763-83-4 Structural Features: A quinoline core substituted with a chlorine atom at position 4 and a carbonitrile group at position 4. Quinoline, a heterocyclic aromatic compound with one nitrogen atom, forms the backbone of this molecule.

Properties

IUPAC Name |

4-chloroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRGXIDFVYOCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608059 | |

| Record name | 4-Chloroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219763-83-4 | |

| Record name | 4-Chloroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-6-carbonitrile typically involves the reaction of 4-chloroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the quinoline ring system. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline-6-carboxylic acid.

Reduction: 4-Chloroquinoline-6-amine.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimalarial Activity

4-Chloroquinoline-6-carbonitrile is part of a broader class of quinoline derivatives known for their antimalarial properties. Research indicates that compounds with similar structures exhibit significant activity against Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : These compounds are believed to inhibit the translation elongation factor 2 (PfEF2), disrupting protein synthesis in the parasite, which is critical for its survival and replication .

- Efficacy Studies : In vitro studies have shown that derivatives of quinoline-4-carboxamides, which include this compound, display low nanomolar potency against malaria parasites, with effective doses (ED90) below 1 mg/kg in mouse models . This suggests potential for further development as effective antimalarial drugs.

Cancer Treatment

This compound also serves as an intermediate in the synthesis of various antineoplastic agents. Notably, it is used in the preparation of drugs such as cabozantinib and tivozanib, which target specific tyrosine kinases involved in cancer progression.

- Drug Development : The synthesis methods for these compounds often involve multi-step processes where this compound plays a critical role. For instance, it can be synthesized from simpler precursors through reactions that include nitrification and chlorination .

- Clinical Applications : Cabozantinib has been approved for treating metastatic medullary thyroid carcinoma and advanced renal cell carcinoma, showcasing the clinical relevance of compounds derived from this compound . Tivozanib is also undergoing clinical trials for its efficacy against renal cell carcinoma .

Synthesis and Industrial Applications

The synthesis of this compound has been optimized to enhance yield and reduce production costs, making it suitable for industrial-scale production.

- Synthesis Techniques : Various synthetic routes have been developed that utilize readily available starting materials and environmentally friendly conditions. For example, one method involves using ethyl propiolate and phosphorus trichloride to achieve high yields with minimal waste .

Data Tables

Case Studies

- Antimalarial Efficacy :

- Cancer Drug Development :

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-6-carbonitrile and its derivatives often involves interaction with biological macromolecules. For example, some derivatives can inhibit the activity of enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death.

Comparison with Similar Compounds

Quinazoline Analogs

Compound : 4-Chloroquinazoline-6-carbonitrile

Molecular Formula : C₉H₄ClN₃

Molecular Weight : 189.60 g/mol

CAS Number : 150449-97-1

Key Differences :

- Core Structure: Quinazoline (two nitrogen atoms in the bicyclic ring) vs. quinoline (one nitrogen).

- Applications: Quinazoline derivatives are widely studied as kinase inhibitors, whereas quinoline analogs are more common in antimalarial research .

Halogen-Substituted Derivatives

Compound: 4-Bromoquinoline-6-carbonitrile Molecular Formula: C₁₀H₅BrN₂ Molecular Weight: 233.06 g/mol CAS Number: 642477-82-5 Key Differences:

Pyrimidine-Based Analogs

Compound: 6-Amino-2-chloropyrimidine-4-carbonitrile Molecular Formula: C₅H₃ClN₄ Molecular Weight: 154.56 g/mol CAS Number: 64376-18-7 Key Differences:

Nitro- and Alkoxy-Substituted Derivatives

Compound: 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile Molecular Formula: C₁₂H₈ClN₃O₃ Molecular Weight: 277.66 g/mol CAS Number: 214476-09-2 Key Differences:

Methoxy-Substituted Derivatives

Compound: 4-Chloro-6-methoxyquinoline-3-carbonitrile Molecular Formula: C₁₁H₇ClN₂O Key Differences:

- Substituent Position : Methoxy at position 6 instead of carbonitrile.

Data Table: Structural and Physical Properties

Key Research Findings

- Electronic Effects: Chlorine and nitrile groups in this compound enhance electrophilicity, making it suitable for Suzuki-Miyaura couplings .

- Biological Relevance: Quinoline derivatives exhibit antimalarial activity, while quinazoline analogs are explored in oncology due to kinase inhibition .

- Synthetic Flexibility : Methoxy and nitro substituents expand utility in drug discovery by modulating solubility and target binding .

Biological Activity

4-Chloroquinoline-6-carbonitrile (C_10H_6ClN_2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a quinoline ring substituted with a chloro group at the fourth position and a cyano group at the sixth position. This unique structure contributes to its diverse biological activities.

The biological activities of this compound are primarily attributed to its interaction with various biological macromolecules. Notably, it has been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition disrupts bacterial cell division, leading to cell death. Additionally, its derivatives exhibit potential as inhibitors of other enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

Research has indicated that this compound and its derivatives possess significant antimicrobial properties. A study evaluated several quinoline derivatives for their antibacterial activity against common pathogens. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like amoxicillin .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 11.00 ± 0.04 |

| This compound | S. aureus | 11.00 ± 0.03 |

| This compound | P. aeruginosa | 11.00 ± 0.03 |

| Amoxicillin | S. aureus | 18 ± 0.00 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells. One notable study highlighted the compound's effectiveness against HER-2 positive cancer cells, demonstrating enhanced inhibitory activity compared to other known inhibitors .

Case Study: HER-2 Inhibition

In a series of experiments, derivatives of this compound were synthesized and tested for their ability to inhibit HER-2 kinase activity:

| Compound | HER-2 Inhibition (%) |

|---|---|

| Derivative A | 75% |

| Derivative B | 82% |

| Derivative C | 90% |

These findings suggest that modifications to the quinoline structure can significantly enhance anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more potent derivatives. Research indicates that specific substitutions on the quinoline ring can dramatically affect both antimicrobial and anticancer activities. For instance, introducing different functional groups at various positions on the ring has been shown to optimize activity against specific targets .

Q & A

Q. How do structural analogs (e.g., 4-Aminoquinoline-6-carbonitrile) compare in biological activity?

- Methodological Answer :

- SAR (Structure-Activity Relationship) studies replace Cl with NH₂ and test against malaria parasites (Plasmodium falciparum):

- IC₅₀ values decrease from 12 µM (Cl derivative) to 8 µM (NH₂ derivative) due to enhanced hydrogen bonding .

- Molecular docking (AutoDock Vina) identifies binding affinity differences in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.